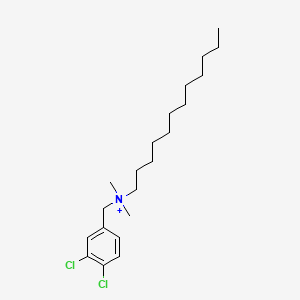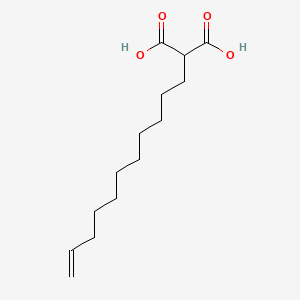
2-(10-Undecenyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-Undecenyl)malonic acid is an organic compound with the molecular formula C14H24O4 It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 10-undecenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Undecenyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 10-undecenyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation and hydrolysis steps as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(10-Undecenyl)malonic acid can undergo various chemical reactions typical of carboxylic acids and malonic acid derivatives. These include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Thermal decomposition to yield hydrocarbons and carbon dioxide.
Substitution: Nucleophilic substitution reactions at the alpha position.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, diethyl ether, dichloromethane.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Hydrocarbons: Formed from decarboxylation reactions.
Scientific Research Applications
2-(10-Undecenyl)malonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and other biomolecules
Mechanism of Action
The mechanism of action of 2-(10-Undecenyl)malonic acid involves its interactions with various molecular targets. As a malonic acid derivative, it can act as a substrate for enzymes involved in carboxylation and decarboxylation reactions. The presence of the 10-undecenyl group may also influence its interactions with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound, with two carboxylic acid groups.
Diethyl Malonate: An ester derivative used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative with similar reactivity.
Uniqueness
2-(10-Undecenyl)malonic acid is unique due to the presence of the 10-undecenyl group, which imparts additional hydrophobic character and potential for interactions with lipid environments. This makes it distinct from other malonic acid derivatives and may provide unique properties in both chemical reactions and biological applications .
Properties
CAS No. |
4475-28-9 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-undec-10-enylpropanedioic acid |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h2,12H,1,3-11H2,(H,15,16)(H,17,18) |
InChI Key |
BFPYGAODWSTTOP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


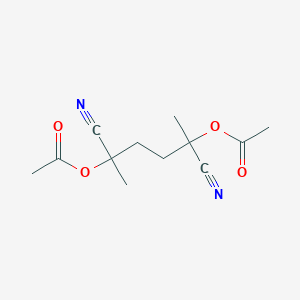
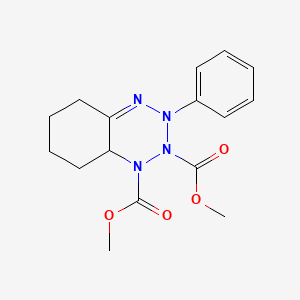
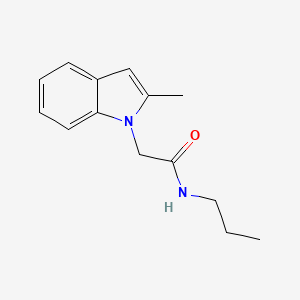
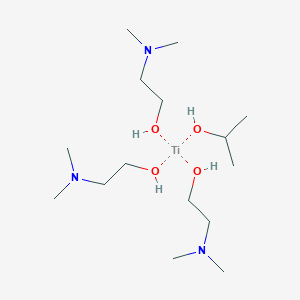

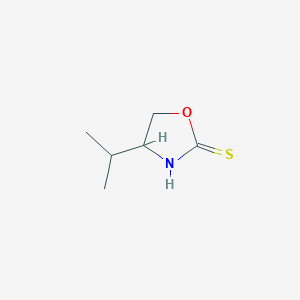

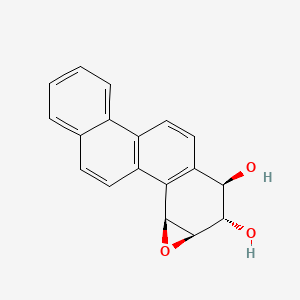
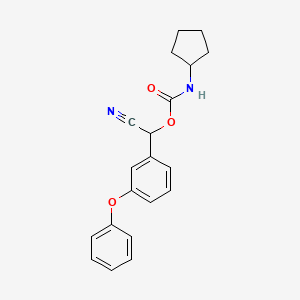

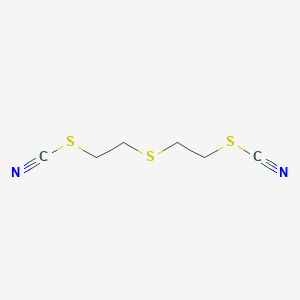
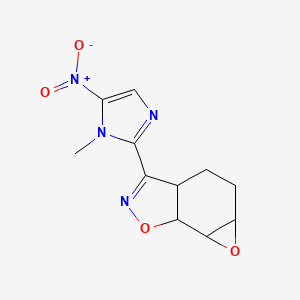
![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
